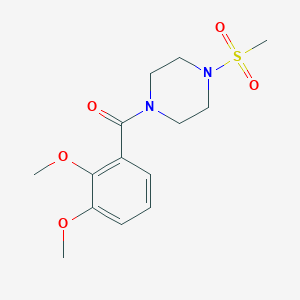![molecular formula C18H28N2O2S B248488 1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248488.png)
1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as MMSP and belongs to the class of sulfonylpiperazine compounds. MMSP has been found to have a wide range of potential applications in the field of medicine, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of MMSP involves the modulation of serotonin and dopamine neurotransmitter systems in the brain. MMSP has been found to act as a partial agonist at the 5-HT1A receptor, which leads to the activation of downstream signaling pathways that regulate mood and anxiety. MMSP also acts as an antagonist at the dopamine D2 receptor, which leads to the inhibition of dopamine release and the regulation of reward and motivation.
Biochemical and Physiological Effects:
MMSP has been found to have a number of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which can lead to an improvement in mood and a reduction in anxiety. MMSP has also been found to decrease dopamine release, which can lead to a reduction in reward-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
MMSP has a number of advantages for use in lab experiments. It is a highly specific compound that can be used to target specific neurotransmitter systems in the brain. It also has a high affinity for its target receptors, which makes it an effective tool for studying the function of these receptors. However, MMSP has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a relatively low potency, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on MMSP. One area of research could be the development of more potent and selective MMSP analogs that can be used to target specific neurotransmitter systems in the brain. Another area of research could be the investigation of the long-term effects of MMSP on neurotransmitter systems and behavior. Finally, MMSP could be studied in combination with other compounds to determine its potential for use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of MMSP involves the reaction of 3-methylcyclohexylamine with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with piperazine to yield MMSP. The synthesis method has been optimized to produce high yields of MMSP with good purity.
Wissenschaftliche Forschungsanwendungen
MMSP has been extensively studied for its potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. MMSP has also been shown to have an effect on the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Eigenschaften
Produktname |
1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C18H28N2O2S |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-(3-methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H28N2O2S/c1-15-6-8-18(9-7-15)23(21,22)20-12-10-19(11-13-20)17-5-3-4-16(2)14-17/h6-9,16-17H,3-5,10-14H2,1-2H3 |
InChI-Schlüssel |
GWKOSVNUWISQIM-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)
![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)